molecular formula C23H20N4OS B3630821 N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-3-phenylpropanamide

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-3-phenylpropanamide

Cat. No.: B3630821
M. Wt: 400.5 g/mol
InChI Key: DZJVNHBCJVWJQK-UHFFFAOYSA-N
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Description

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-3-phenylpropanamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-3-phenylpropanamide involves several steps. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product . The structure of the synthesized compounds is typically confirmed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .

Chemical Reactions Analysis

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-3-phenylpropanamide undergoes various chemical reactions, including nucleophilic aromatic substitution and condensation reactions. Common reagents used in these reactions include thiosemicarbazide and 4-fluorobenzaldehyde . The major products formed from these reactions are typically characterized by their spectral data, including NMR and IR spectra .

Comparison with Similar Compounds

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-3-phenylpropanamide can be compared to other benzimidazole derivatives, such as N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine and N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea These compounds share similar structural features but differ in their specific functional groups and biological activities

Conclusion

This compound is a compound with significant potential in various scientific research fields. Its unique chemical structure and properties make it a valuable candidate for further investigation in medicinal chemistry, biology, and industry. The synthesis, chemical reactions, and mechanism of action of this compound have been well-studied, providing a solid foundation for future research and development.

Properties

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4OS/c28-21(15-10-16-6-2-1-3-7-16)27-23(29)24-18-13-11-17(12-14-18)22-25-19-8-4-5-9-20(19)26-22/h1-9,11-14H,10,15H2,(H,25,26)(H2,24,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJVNHBCJVWJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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